(S)-1-(6-Fluoropyridin-3-YL)ethanamine hcl (S)-1-(6-Fluoropyridin-3-YL)ethanamine hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC20425467
InChI: InChI=1S/C7H9FN2.ClH/c1-5(9)6-2-3-7(8)10-4-6;/h2-5H,9H2,1H3;1H/t5-;/m0./s1
SMILES:
Molecular Formula: C7H10ClFN2
Molecular Weight: 176.62 g/mol

(S)-1-(6-Fluoropyridin-3-YL)ethanamine hcl

CAS No.:

Cat. No.: VC20425467

Molecular Formula: C7H10ClFN2

Molecular Weight: 176.62 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(6-Fluoropyridin-3-YL)ethanamine hcl -

Specification

Molecular Formula C7H10ClFN2
Molecular Weight 176.62 g/mol
IUPAC Name (1S)-1-(6-fluoropyridin-3-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C7H9FN2.ClH/c1-5(9)6-2-3-7(8)10-4-6;/h2-5H,9H2,1H3;1H/t5-;/m0./s1
Standard InChI Key CHJHJHBOTVQUFH-JEDNCBNOSA-N
Isomeric SMILES C[C@@H](C1=CN=C(C=C1)F)N.Cl
Canonical SMILES CC(C1=CN=C(C=C1)F)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure centers on a pyridine ring substituted with fluorine at position 6 and an ethanamine group at position 3. The stereochemistry of the ethanamine side chain is defined by the (S)-configuration, which influences its interactions with chiral biological targets. The hydrochloride salt form enhances solubility, a critical factor for in vitro and in vivo applications.

Key Structural Features:

  • Pyridine Core: A six-membered aromatic ring with one nitrogen atom, providing a platform for electronic modulation via fluorine substitution.

  • Fluorine Substituent: The electronegative fluorine atom at position 6 alters electron density, affecting reactivity and intermolecular interactions.

  • Ethanamine Side Chain: The (S)-configured amine group contributes to stereoselective binding, particularly in enzyme or receptor interactions.

Molecular Data:

PropertyValue
Molecular FormulaC7H10ClFN2\text{C}_7\text{H}_{10}\text{ClFN}_2
Molecular Weight176.62 g/mol
CAS Number (S-form)1956437-46-9
SMILES NotationCC@@HC1=CN=C(C=C1)F.Cl

The isomeric SMILES notation highlights the chiral center, denoted by the @@ symbol, which distinguishes it from the (R)-enantiomer.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of (S)-1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride typically proceeds through a multi-step route:

  • Fluoropyridine Formation: Introduction of fluorine to pyridine via halogen exchange or direct fluorination.

  • Ethanamine Attachment: Nucleophilic substitution or reductive amination to introduce the ethanamine group.

  • Chiral Resolution: Separation of enantiomers using chiral catalysts or chromatography to isolate the (S)-form.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Reaction conditions are optimized for temperature (often 50–80°C), solvent polarity (e.g., acetonitrile or dichloromethane), and catalyst selection (e.g., palladium for cross-coupling) .

Industrial Manufacturing

Large-scale production emphasizes cost efficiency and purity. Continuous flow reactors and automated purification systems are employed to achieve yields exceeding 85%. Key challenges include minimizing racemization during salt formation and ensuring residual solvent levels comply with regulatory standards.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt form confers high water solubility (>50 mg/mL at 25°C), facilitating formulation for biological assays. The compound remains stable under ambient conditions but degrades upon prolonged exposure to light or acidic environments (pH < 3).

Thermal Properties:

PropertyValue
Melting PointNot reported
Decomposition Temperature>200°C (estimated)

The absence of a reported melting point suggests decomposition precedes melting, a common trait in hydrochloride salts.

Pharmacological Research and Mechanisms

Receptor Agonist Activity

In a 2022 study, structurally analogous compounds featuring the 6-fluoropyridin-3-yl moiety demonstrated potent agonism at dopamine (D2L, D3) and serotonin (5-HT1A) receptors. For example, compound 34c (a piperazine derivative) exhibited EC50 values of 1.4 nM (5-HT1A), 3.3 nM (D2L), and 10.0 nM (D3), with maximal efficacy (EmaxE_{\text{max}}) exceeding 50% in all cases . These findings suggest that (S)-1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride could serve as a precursor for neuroactive agents targeting mood disorders or Parkinson’s disease.

Metabolic Stability

Comparative pharmacokinetic studies in SD rats revealed a half-life (T1/2T_{1/2}) of 85.5 minutes for 34c, significantly longer than testosterone (0.9 minutes), indicating favorable metabolic stability . The fluorine atom likely reduces oxidative metabolism by cytochrome P450 enzymes, a hypothesis supported by similar fluorinated compounds.

Applications in Scientific Research

Medicinal Chemistry

The compound’s scaffold is utilized in:

  • Lead Optimization: Introducing fluorinated groups to improve drug-like properties (e.g., lipophilicity, bioavailability).

  • Protease Inhibition: Fluorine’s electronegativity enhances hydrogen bonding with enzyme active sites.

Material Science

As a fluorinated building block, it contributes to:

  • Liquid Crystals: Modulating dielectric anisotropy for display technologies.

  • Polymer Additives: Enhancing thermal stability in fluoropolymers.

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